molecular formula C11H16F6N2O5 B2804643 N-Methyl-N-(oxetan-3-yl)azetidin-3-amine;2,2,2-trifluoroacetic acid CAS No. 2361643-86-7

N-Methyl-N-(oxetan-3-yl)azetidin-3-amine;2,2,2-trifluoroacetic acid

Cat. No. B2804643
CAS RN: 2361643-86-7
M. Wt: 370.248
InChI Key: XGQNNWQCEXFBOP-UHFFFAOYSA-N
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Description

N-Methyl-N-(oxetan-3-yl)azetidin-3-amine;2,2,2-trifluoroacetic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. It is a synthetic compound that has been synthesized through a multistep process, and its unique structure makes it a promising candidate for drug development.

Scientific Research Applications

Synthesis of Heterocyclic Amino Acid Derivatives

Gudelis et al. (2023) described a synthetic route for heterocyclic amino acid derivatives containing azetidine and oxetane rings. This involves the preparation of (N-Boc-azetidin-3-ylidene)acetate and subsequent aza-Michael addition with NH-heterocycles to yield functionalized azetidines. A similar method was used to obtain 3-substituted 3-(acetoxymethyl)oxetane compounds, key for novel heterocyclic amino acid derivatives development. This process is significant for diversifying heterocyclic compounds in medicinal chemistry (Gudelis et al., 2023).

Creation of Antibiotic Oxetin Analogues

Jenkinson et al. (2004) developed an approach to synthesize oxetane β-amino-acid scaffolds from D-xylose. They achieved highly regioselective reactions to produce 3-hydroxyoxetane carboxylates, leading to syntheses of methyl and hydroxymethyl analogues of the antibiotic oxetin. This work highlights the potential of using oxetane and azetidine scaffolds in developing novel antibiotics (Jenkinson, Harris, & Fleet, 2004).

Nickel-Mediated Alkyl-Aryl Suzuki Coupling

Duncton et al. (2008) presented an efficient approach to install oxetan-3-yl and azetidin-3-yl modules into aromatic systems using a nickel-mediated alkyl-aryl Suzuki coupling. This method is significant for incorporating these motifs, recognized as privileged in medicinal chemistry, into aromatic compounds (Duncton et al., 2008).

Design and Synthesis for Antibacterial Activity

Reddy and Prasad (2021) synthesized a series of N-(3-((4-(6-(2,2,2-trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-yl)amide derivatives. These compounds were evaluated for antibacterial activity, demonstrating the role of such derivatives in developing new antibacterial agents (Reddy & Prasad, 2021).

Radical Addition Method in Drug Discovery

Duncton et al. (2009) utilized a radical addition method (Minisci reaction) to introduce oxetan-3-yl and azetidin-3-yl groups into heteroaromatic bases. This method proved useful for introducing oxetane or azetidine into systems relevant in drug discovery, like EGFR inhibitors and antimalarial agents (Duncton et al., 2009).

properties

IUPAC Name

N-methyl-N-(oxetan-3-yl)azetidin-3-amine;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O.2C2HF3O2/c1-9(6-2-8-3-6)7-4-10-5-7;2*3-2(4,5)1(6)7/h6-8H,2-5H2,1H3;2*(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGQNNWQCEXFBOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CNC1)C2COC2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16F6N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-N-(oxetan-3-yl)azetidin-3-amine;2,2,2-trifluoroacetic acid

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